molecular formula C12H19NO2 B2756611 2-[2-Hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol CAS No. 91554-08-4

2-[2-Hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol

Cat. No.: B2756611
CAS No.: 91554-08-4
M. Wt: 209.289
InChI Key: DUUFGGOWUAPNDI-UHFFFAOYSA-N
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Description

2-[2-Hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol is an organic compound with the molecular formula C12H19NO2 It is a derivative of ethanol and is characterized by the presence of hydroxyethyl and methylphenyl groups

Scientific Research Applications

2-[2-Hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol typically involves the reaction of 4-methylbenzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-methylbenzylamine} + \text{ethylene oxide} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of temperature and pressure to optimize yield and purity. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-Hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Hydroxyethyl-(4-methoxyphenyl)amino]ethanol
  • 2-[2-Hydroxyethyl-(4-chlorophenyl)amino]ethanol
  • 2-[2-Hydroxyethyl-(4-nitrophenyl)amino]ethanol

Uniqueness

2-[2-Hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and physical properties. This structural feature distinguishes it from other similar compounds and influences its reactivity and applications.

Properties

IUPAC Name

2-[2-hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-11-2-4-12(5-3-11)10-13(6-8-14)7-9-15/h2-5,14-15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUFGGOWUAPNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333520
Record name 2-[2-hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818866
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

91554-08-4
Record name 2-[2-hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-[(2-Hydroxy-ethyl)-(4-methyl-benzyl)-amino]-ethanol was prepared according to the general method as outlined in Example 1 (Step 4). Starting from diethanolamine (4.84 g, 46 mmol) and 4-methylbenzyl bromide (8.5 g, 46 mmol), 8.2 g of the product was isolated. Yield, (85%); white solid; MS: 210.1 (M+H)+
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-[(2-Hydroxy-ethyl)-(4-methyl-benzyl)-amino]-ethanol was prepared according to the general method as outlined in example 83. Starting from diethanolamine (4.8 g, 46 mmol) and 4-methylbenzyl chloride (8.5 g, 46 mmol). Yield 9.8 g (99%); MS: 209.9 (M+H)+.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two

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